CMP-9-fluoresceinyl-NeuAc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

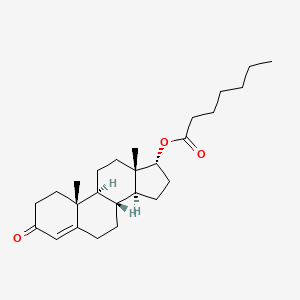

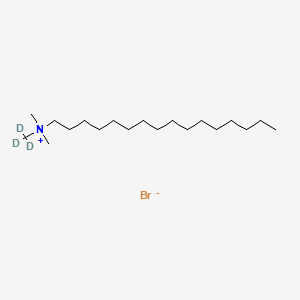

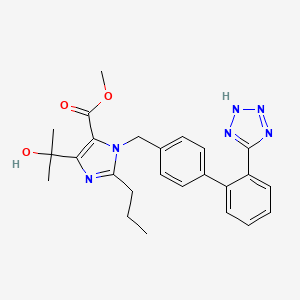

CMP-9-fluoresceinyl-NeuAc is a modified nucleotide that has been shown to be a suitable donor substrate for sialyltransferase, which belongs to the glycosyltransferase family 29 . It has a molecular formula of C41H43N6O20PS and a molecular weight of 1002.85 .

Synthesis Analysis

The synthesis of CMP-9-fluoresceinyl-NeuAc involves the reaction of a 5-acylamido-9-amino-3,5,9-tridesoxy-β-D-glycero-D-galactonoulosonic acid or 5-aminoacylamido-3,5-didesoxy-β-D-glycero-D-galactonoulosonic acid with cytidine phosphate in the presence of a CMP-NeuAc synthetase . The enzyme requires CTP as a cytidylyl donor for cytidylylation of NeuAc .Molecular Structure Analysis

The molecular structure of CMP-9-fluoresceinyl-NeuAc includes a fluoresceinyl residue located at position C5 or C9 of the sialic acid moiety . Despite the space-filling substituent at C-9, the fluorescent NeuAc analogue can be activated to the corresponding CMP-glycoside .Chemical Reactions Analysis

CMP-9-fluoresceinyl-NeuAc can be used as a donor substrate in enzymatic reactions involving sialyltransferases . Different sialyltransferases accept a variety of CMP-activated sialic acid analogues as donor substrates .Physical And Chemical Properties Analysis

CMP-9-fluoresceinyl-NeuAc has a predicted density of 1.90±0.1 g/cm3 and a predicted pKa of 1.30±0.50 . It is a powder that can be dissolved in solvents such as chloroform, dichloromethane, and DMSO .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could focus on the use of CMP-9-fluoresceinyl-NeuAc and other sialic acid analogues to study the specificity of the CMP-sialic acid carrier and the glycoconjugate sialylation in permeabilized cells . Additionally, it would be important to test different iron-containing molecules for their ability to convert Neu5Ac to Neu5Gc in the presence of high levels of reactive oxygen species .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of CMP-9-fluoresceinyl-NeuAc can be achieved by first synthesizing CMP-NeuAc and then conjugating it with 9-fluoresceinyl-NHS. The synthesis of CMP-NeuAc can be accomplished by enzymatic synthesis using CMP and NeuAc as substrates.", "Starting Materials": [ "CMP", "NeuAc", "UDP-galactose", "UDP-glucose", "UDP-N-acetylglucosamine", "9-fluoresceinyl-NHS", "EDC", "DMAP", "DMSO", "TEA", "Acetonitrile", "Water" ], "Reaction": [ "Synthesis of CMP-NeuAc:", "1. Mix CMP, NeuAc, UDP-galactose, UDP-glucose, UDP-N-acetylglucosamine, and the enzyme CMP-NeuAc synthase in a buffer solution.", "2. Incubate the reaction mixture at an appropriate temperature and pH for the enzyme activity to occur.", "3. Purify the product using ion exchange chromatography to obtain CMP-NeuAc.", "Conjugation of CMP-NeuAc with 9-fluoresceinyl-NHS:", "1. Dissolve CMP-NeuAc and 9-fluoresceinyl-NHS in DMSO.", "2. Add EDC and DMAP to the reaction mixture and stir for a few minutes.", "3. Add TEA to adjust the pH of the reaction mixture.", "4. Incubate the reaction mixture at room temperature for several hours.", "5. Purify the product using HPLC to obtain CMP-9-fluoresceinyl-NeuAc." ] } | |

Número CAS |

118720-35-7 |

Nombre del producto |

CMP-9-fluoresceinyl-NeuAc |

Fórmula molecular |

C41H43N6O20PS |

Peso molecular |

1002.851 |

Nombre IUPAC |

5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24?,25-,28?,30?,31?,32?,33?,34?,35?,40?/m1/s1 |

Clave InChI |

YWMCZPHJBGZHCE-JOMSTNDUSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O |

Sinónimos |

N-Acetyl-9-deoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)amino]thioxomethyl]amino]-2-(hydrogen 5’-cytidylate) β-Neuraminic Acid; 5-(Acetylamino)-3,5,9-trideoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.